4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(4-Methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a benzylidene substituent at the 4-position of the pyrazolone core, with a 4-methoxyanilino group attached. Its molecular formula is C₁₈H₁₇N₃O₂, and it is identified by CAS RN 39143-07-2 . The compound is synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes, often catalyzed by diethanolamine or acid hydrazides under reflux conditions in ethanol . Structural confirmation is achieved through FTIR, NMR (¹H, ¹³C), and mass spectrometry .
Pyrazolone derivatives are studied for diverse applications, including liquid crystalline behavior , antimicrobial activity , and as intermediates in heterocyclic chemistry .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)15-14-8)7-13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZNTHWJQQTYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The structure features a pyrazolone core substituted with a methoxyaniline group, contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazolone class exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazolone derivatives have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Many pyrazolone compounds are recognized for their ability to reduce inflammation.
- Antioxidant Properties : These compounds can scavenge free radicals, providing potential protective effects against oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazolones often inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors, modulating cellular responses.
- Induction of Apoptosis : Some studies suggest that pyrazolone derivatives can trigger programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar pyrazolone compounds:
- Antimicrobial Activity :
- Anti-inflammatory Studies :
- Antioxidant Activity :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzylidene Ring
Methoxy vs. Dimethylamino Groups
- Target Compound: The 4-methoxyanilino group provides electron-donating properties, influencing reactivity and intermolecular interactions.
- This compound is used in dye chemistry and photophysical studies .
Nitro and Halogen Substituents
- (4Z)-5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 727371-28-0) : The nitro group introduces electron-withdrawing effects, reducing electron density and increasing polarity. This modification is linked to enhanced biological activity in antimicrobial screenings .
- 4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Chlorine atoms improve lipophilicity, aiding membrane penetration in antimicrobial applications .
Fluorinated Derivatives
Fluorine incorporation significantly alters physicochemical properties:
- (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) : Melting point 132–133°C; fluorinated chains increase thermal stability and resistance to metabolic degradation .
- (4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (5) : Dual trifluoromethyl groups enhance hydrophobicity, making it suitable for liquid crystalline applications .
Heterocyclic Hybrids
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one : The trimethoxybenzylidene group enhances π-π stacking, relevant for material science .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., acetic acid enhances electrophilicity of the aldehyde).
- Catalytic base (sodium acetate neutralizes HCl byproducts).
- Recrystallization from methanol/acetic acid improves purity .
How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Advanced Research Question
Byproducts often arise from incomplete condensation or oxidation. To minimize these:
- Temperature Control : Prolonged reflux (>6 hours) may degrade sensitive intermediates; monitor via TLC .
- Stoichiometry : Use a 10% excess of 4-methoxyaniline to drive the reaction to completion .
- Oxidation Management : Replace harsh oxidants (e.g., CrO₃) with milder agents like IBX (2-iodoxybenzoic acid) to preserve the pyrazole core .
Data Contradiction : Some studies report higher yields with Vilsmeier-Haack formylation , while others favor direct condensation . Resolution lies in substrate-specific steric effects: bulky substituents benefit from stepwise synthesis .
What advanced spectroscopic and crystallographic techniques validate the compound’s structure?
Basic Research Question
Q. Advanced Application :
- SC-XRD (Single-Crystal X-ray Diffraction) reveals triclinic packing (space group ) with key bond lengths (e.g., C=N: 1.28 Å) critical for computational modeling .
How does substituent variation impact the compound’s electronic properties and bioactivity?
Advanced Research Question
Q. Methodology :
- Hammett Analysis : Correlate substituent σ values with reaction rates or bioactivity (e.g., MIC against S. aureus) .
- DFT Calculations : Predict HOMO/LUMO energies to guide synthetic modifications .
How are contradictions in reported biological activities resolved?
Data Contradiction Analysis
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
Q. Resolution Strategy :
- Standardize testing protocols (e.g., CLSI M07-A10).
- Use log values to rationalize bioactivity trends .
What computational methods predict the compound’s reactivity in nucleophilic environments?
Q. Advanced Methodological Guidance
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., carbonyl carbon) prone to nucleophilic attack .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
How can structural analogs be designed to enhance thermal stability?
Q. Advanced Synthesis Strategy
- Rigidification : Introduce fused rings (e.g., pyrazolo[3,4-c]pyrazoles) to reduce conformational flexibility .
- Crystallinity : Modify recrystallization solvents (e.g., DMF/EtOH) to promote dense packing .
Q. Analytical Validation :
- TGA/DSC : Measure decomposition temperatures () to quantify stability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
